molecular formula C7H8F2N2O B2888007 2-(2,2-Difluoroethoxy)-4-methylpyrimidine CAS No. 2199276-54-3

2-(2,2-Difluoroethoxy)-4-methylpyrimidine

Cat. No. B2888007
CAS RN: 2199276-54-3
M. Wt: 174.151
InChI Key: PAYWSVDZVYOPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,2-Difluoroethoxy)-4-methylpyrimidine” likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also likely contains a difluoroethoxy group, which is an ether group with two fluorine atoms attached to one of its carbon atoms .


Molecular Structure Analysis

Again, without specific information, I can only speculate that “2-(2,2-Difluoroethoxy)-4-methylpyrimidine” would have a planar pyrimidine ring with a methyl group at the 4-position and a difluoroethoxy group at the 2-position .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the difluoroethoxy group may also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2-Difluoroethoxy)-4-methylpyrimidine” would depend on its exact structure. For example, the presence of the difluoroethoxy group could influence properties like boiling point, density, and solubility .

Scientific Research Applications

Dinuclear Cobalt Complexes

Research involving 4,6-Di-2'-pyridylpyrimidine, a related compound, has demonstrated its utility in studying valence tautomeric transitions within dinuclear cobalt bis(dioxolene) complexes. This work highlights the role of pyrimidine derivatives in exploring sequential thermally induced transitions from high-spin Co(II) to low-spin Co(III), providing insights into the coupling of metal centers through ligands, potentially relevant for materials with magnetic or electronic switching properties (Hearns et al., 2006).

Antiviral and Antitumor Compounds

Synthesis and study of 5-(2,2-Difluorovinyl)uracil, synthesized from derivatives including 2,4-dimethoxy-5-bromopyrimidine, have shown activity against herpes simplex virus and tumor cells. This suggests the potential for derivatives of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine in developing antiviral or antitumor agents by exploiting their biological activities (Bobek et al., 1987).

Tautomerism Studies

Investigations into the keto-enol tautomerism of pyrimidine derivatives, such as 4-hydroxypyrimidine, have used synchrotron-based techniques to understand the effect of substituents on the stability of tautomers. This research can inform the design of more stable or reactive derivatives of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine for various applications (Giuliano et al., 2010).

Fluorination Techniques

Studies on direct fluorination of pyrimidine derivatives highlight methodologies that could be applicable to the functionalization of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine, potentially modifying its physical, chemical, or biological properties for specific research applications (Wang et al., 2017).

Future Directions

The future directions for research on “2-(2,2-Difluoroethoxy)-4-methylpyrimidine” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its activity and reducing any potential side effects .

properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-5-2-3-10-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYWSVDZVYOPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-4-methylpyrimidine

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